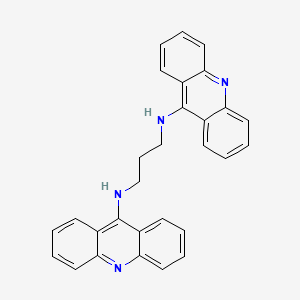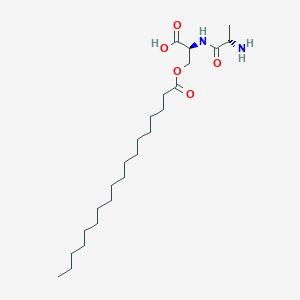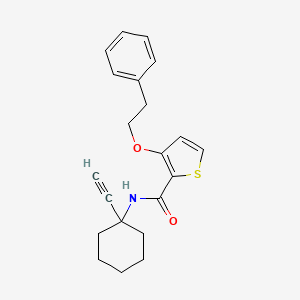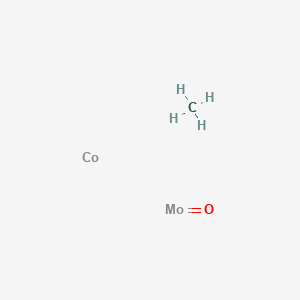
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorophenyl group, an iodine atom, and an isopropylamino group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.
Amination: The isopropylamino group can be introduced through an amination reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where the chlorine or iodine atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: This compound is similar but lacks the iodine atom.
8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: This compound has a bromine atom instead of an iodine atom.
Uniqueness
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its properties and applications.
属性
CAS 编号 |
914392-35-1 |
|---|---|
分子式 |
C17H15ClIN3O |
分子量 |
439.7 g/mol |
IUPAC 名称 |
6-(2-chlorophenyl)-8-iodo-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H15ClIN3O/c1-9(2)21-17-20-8-10-7-12(11-5-3-4-6-13(11)18)16(23)14(19)15(10)22-17/h3-9,23H,1-2H3,(H,20,21,22) |
InChI 键 |
SVEXNEVRJUZHND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)


![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)

![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
silane](/img/structure/B14176625.png)
